
1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene is an organic compound with the molecular formula C12H15Br. It is a derivative of benzene, where a bromine atom is attached to the benzene ring along with a 2,3-dimethylbut-2-enyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(2,3-dimethylbut-2-enyl)benzene using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include alcohols or ketones.
Reduction: The major product is the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2,3-dimethylbenzene
- 4-Bromo-1,2-dimethoxybenzene
- 1-Bromo-2,4-dimethoxybenzene
Uniqueness
1-Bromo-4-(2,3-dimethylbut-2-enyl)benzene is unique due to the presence of both a bromine atom and a 2,3-dimethylbut-2-enyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other brominated benzenes .
Propiedades
Fórmula molecular |
C12H15Br |
|---|---|
Peso molecular |
239.15 g/mol |
Nombre IUPAC |
1-bromo-4-(2,3-dimethylbut-2-enyl)benzene |
InChI |
InChI=1S/C12H15Br/c1-9(2)10(3)8-11-4-6-12(13)7-5-11/h4-7H,8H2,1-3H3 |
Clave InChI |
PEBMCGGGYJRDNY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)CC1=CC=C(C=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)

![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)

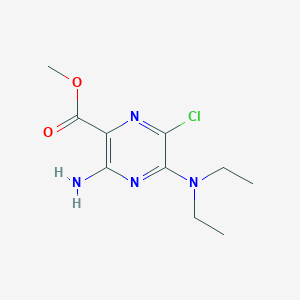
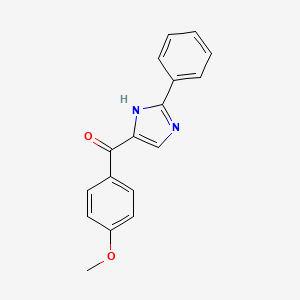
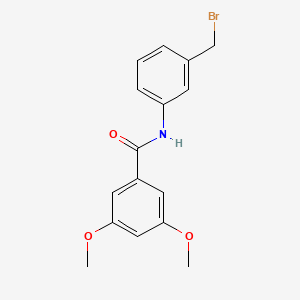
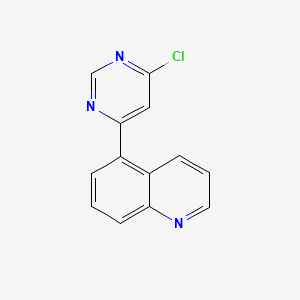
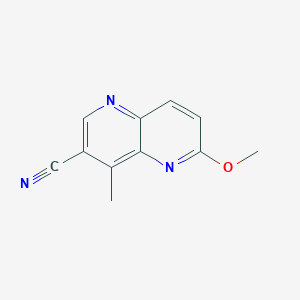
![Tert-butyl 4-chloro-6-[[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13874493.png)
